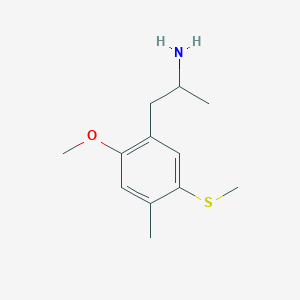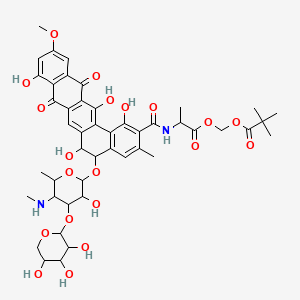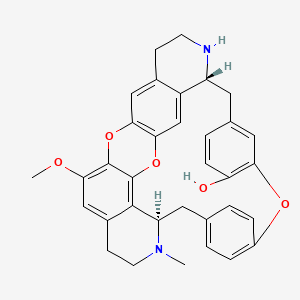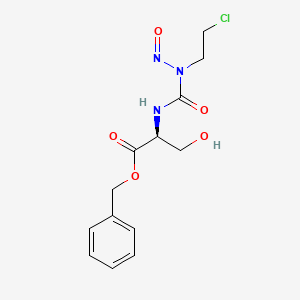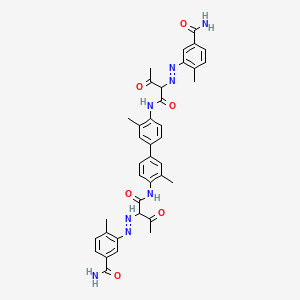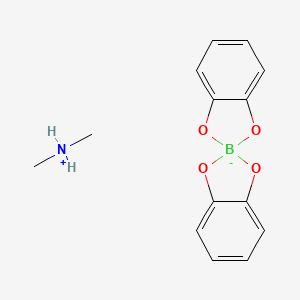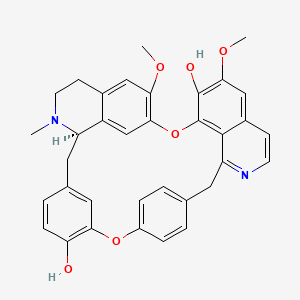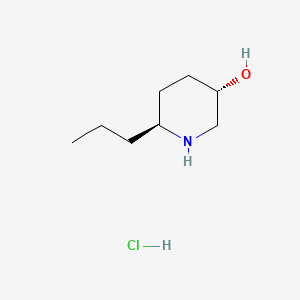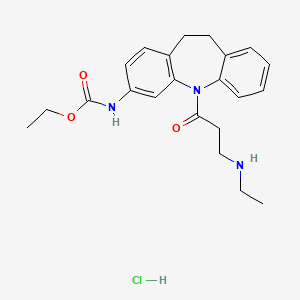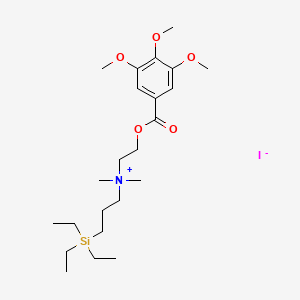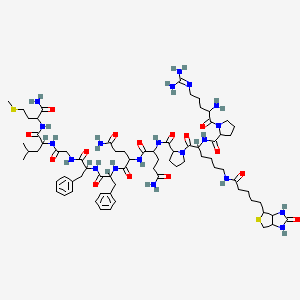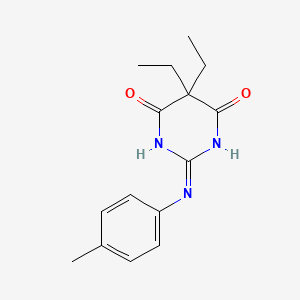
4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((4-methylphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid is a derivative of barbituric acid, a compound that has been widely studied and used in various fields such as medicine, chemistry, and pharmacology. This compound is known for its hypnotic and sedative properties, making it a subject of interest in the development of therapeutic agents .
Preparation Methods
The synthesis of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid typically involves the reaction of barbituric acid derivatives with appropriate amines under controlled conditions. One common method includes the condensation of 5,5-diethylbarbituric acid with 4-methylphenylamine in the presence of a suitable catalyst. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures
Scientific Research Applications
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid has several scientific research applications:
Chemistry: It is used as a model compound in the study of barbiturates and their derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on the central nervous system.
Medicine: It has potential therapeutic applications due to its sedative and hypnotic properties.
Industry: The compound is used in the synthesis of other pharmacologically active compounds and as a reference material in analytical studies
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction modulates chloride ion channels, resulting in hyperpolarization of neuronal membranes and decreased neuronal excitability .
Comparison with Similar Compounds
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic agent.
Butalbital: Commonly used in combination with other medications for the treatment of headaches.
Thiopental: Used as an anesthetic agent in surgical procedures.
The uniqueness of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .
Properties
CAS No. |
87215-97-2 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
5,5-diethyl-2-(4-methylphenyl)imino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H19N3O2/c1-4-15(5-2)12(19)17-14(18-13(15)20)16-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20) |
InChI Key |
DOXSWIDHSAODQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=NC2=CC=C(C=C2)C)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


